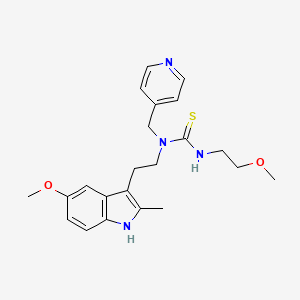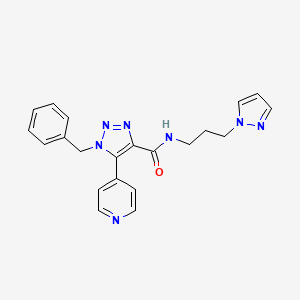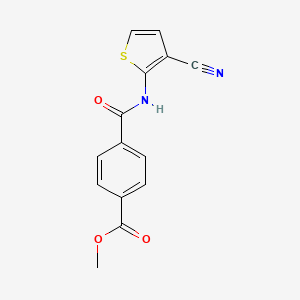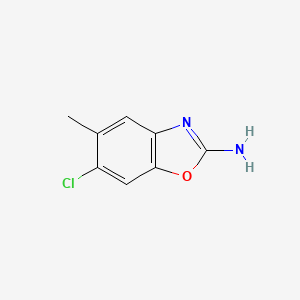
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(p-tolyl)urea" is a urea derivative characterized by the presence of a phenylpyrrolidinone moiety and a p-tolyl group. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of structurally related urea derivatives. These compounds are of interest due to their potential biological activities, as evidenced by the synthesis of ureas with inhibitory activity against human soluble epoxide hydrolase (sEH) and urea derivatives that act as receptor tyrosine kinase inhibitors with anti-CML activity .
Synthesis Analysis
The synthesis of related urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, 1,3-disubstituted ureas were synthesized by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions, yielding products in 67-92% yields . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was achieved through a structure-based design, suggesting that a similar approach could be employed for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The papers indicate that structure-activity relationship (SAR) analysis plays a significant role in the design of these compounds. For example, the SAR analysis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was based on cellular assays, which led to the identification of potent compounds against the K562 cell line . This suggests that the molecular structure of "this compound" would also be critical for its potential biological activities.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of the isocyanate group in the synthesis of related compounds indicates a high reactivity towards nucleophiles such as amines . The specific chemical reactions of "this compound" would depend on its functional groups and the conditions under which it is reacted.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can influence their biological activity and pharmacokinetic profile. For instance, the synthesized 1,3-disubstituted ureas showed solubility in water ranging from 45-85 µmol/l . These properties are essential for the bioavailability of the compounds. The specific properties of "this compound" would need to be determined experimentally, but it is likely that solubility and stability would be key factors to consider for its potential use in biological applications.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Properties
Research by Lloyd and Steed (2011) demonstrated the ability of a urea derivative to form hydrogels in acidic conditions, with properties that can be tuned by changing the anion identity. This highlights the potential for similar compounds, like "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(p-tolyl)urea," to be used in creating materials with specific mechanical and morphological characteristics, which could be useful in biomedical applications such as drug delivery and tissue engineering (Lloyd & Steed, 2011).
Organic Synthesis and Catalysis
The synthesis of urea derivatives from amines and their subsequent applications, as detailed by Gabriele et al. (2004), opens avenues for the use of "this compound" in organic synthesis and catalysis. The reported efficient synthesis of ureas through direct palladium-catalyzed oxidative carbonylation of amines underscores the compound's potential utility in developing new synthetic routes and catalytic processes, which could have implications in pharmaceutical synthesis and materials science (Gabriele et al., 2004).
Antitumor and Antimicrobial Applications
The microwave-assisted synthesis of hydroxypyrrolidin-2-ones with antitumor and antimicrobial properties, as conducted by Azmy et al. (2018), suggests potential medicinal chemistry applications for urea derivatives. This implies that "this compound" could be explored for its bioactivity, leading to the development of new therapeutic agents with antitumor or antimicrobial effects (Azmy et al., 2018).
Neuropeptide Receptor Antagonism
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, explored by Fotsch et al. (2001), point to the potential of urea derivatives in modulating receptor activity. This suggests that compounds like "this compound" could serve as a starting point for the development of new drugs targeting various receptors in the nervous system, potentially treating conditions such as obesity, anxiety, and depression (Fotsch et al., 2001).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-9-16(10-8-14)21-19(24)20-12-15-11-18(23)22(13-15)17-5-3-2-4-6-17/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYVLTYKIYGVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)


![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)
![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)
![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)
![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)